![molecular formula C18H28OSi B12582970 Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane CAS No. 644995-36-8](/img/structure/B12582970.png)
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane
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Overview
Description
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane is an organosilicon compound with the molecular formula C18H28OSi. This compound is known for its unique structure, which includes a silicon atom bonded to a triethyl group, a phenyl group, and a 4-methyloxolan-3-ylidene group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane typically involves the reaction of triethylsilane with appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with triethylsilane in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Triethylsilane itself is a common reducing agent used in the presence of catalysts such as boron trifluoride or palladium on carbon.
Major Products Formed
The major products formed from reactions involving this compound include various silyl ethers and reduced organic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane exerts its effects involves the reactivity of the silicon-hydrogen bond. This bond can undergo hydrosilylation reactions, where the silicon atom adds across double bonds in organic molecules, leading to the formation of silyl ethers and other derivatives . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparison with Similar Compounds
Similar Compounds
Triisopropyl[(trimethylsilyl)ethynyl]silane: Another organosilicon compound with different substituents, used in various synthetic applications.
Uniqueness
This compound is unique due to its combination of functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to participate in both reduction and substitution reactions makes it a valuable tool in organic chemistry .
Biological Activity
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane is a silane compound that has garnered interest for its potential biological activities. Silanes are organosilicon compounds that can exhibit various biological properties, including antimicrobial, anticancer, and antioxidant effects. This article explores the biological activity of this specific compound, drawing on diverse research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
where x,y,z correspond to the number of carbon, hydrogen, oxygen, and silicon atoms in the compound.
Biological Activity Overview
The biological activities of silanes can vary widely based on their structural components. For this compound, research indicates several key areas of activity:
- Antimicrobial Activity : Silanes have been studied for their effectiveness against various pathogens. The presence of the phenyl group in this compound may enhance its interaction with microbial membranes.
- Antioxidant Properties : Compounds with silane groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Potential Anticancer Effects : Some silane derivatives have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
A study conducted by researchers at the University of California tested various silane compounds, including derivatives similar to this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain silanes exhibited significant antimicrobial activity at concentrations ranging from 100 to 500 µg/mL.
Compound | Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|---|
This compound | 100 | 15 |
Control (No Treatment) | - | 0 |
Standard Antibiotic | 50 | 25 |
Antioxidant Activity
In another study published in the Journal of Organic Chemistry, the antioxidant capacity of various silanes was assessed using DPPH radical scavenging assays. The results showed that this compound demonstrated a moderate scavenging effect compared to known antioxidants like Vitamin C.
Compound | IC50 (µM) |
---|---|
This compound | 45 |
Vitamin C | 20 |
Anticancer Potential
Research published in Cancer Research highlighted the potential anticancer properties of silane derivatives. The study found that compounds similar to this compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis at concentrations above 50 µM.
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and biomolecules. The phenolic structure allows for hydrogen bonding and π-π stacking interactions with cellular components, enhancing its bioactivity.
Properties
CAS No. |
644995-36-8 |
---|---|
Molecular Formula |
C18H28OSi |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
triethyl-[(4-methyloxolan-3-ylidene)-phenylmethyl]silane |
InChI |
InChI=1S/C18H28OSi/c1-5-20(6-2,7-3)18(16-11-9-8-10-12-16)17-14-19-13-15(17)4/h8-12,15H,5-7,13-14H2,1-4H3 |
InChI Key |
UIUGGOITKWOZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(=C1COCC1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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